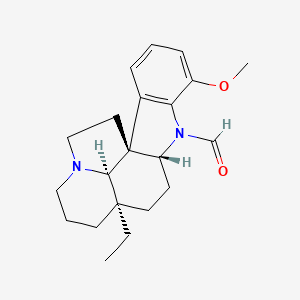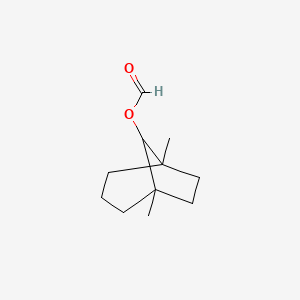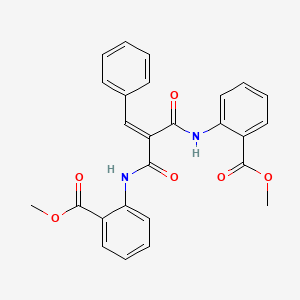
Benzoic acid, 2,2'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of benzoic acid moieties linked through a 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl bridge, with dimethyl ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents to form the desired ester. One common method involves the use of 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl as a key intermediate, which is then reacted with benzoic acid derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to photopolymerization.
Benzofuran: Known for its antimicrobial properties and wide range of biological activities.
Uniqueness
Benzoic acid, 2,2’-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diiino)bis-, dimethyl ester is unique due to its specific structural features and the presence of both benzoic acid and 1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
87285-83-4 |
|---|---|
Molecular Formula |
C26H22N2O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(2-methoxycarbonylphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O6/c1-33-25(31)18-12-6-8-14-21(18)27-23(29)20(16-17-10-4-3-5-11-17)24(30)28-22-15-9-7-13-19(22)26(32)34-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
OJETUJZMPJDQAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


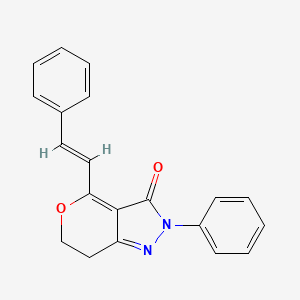
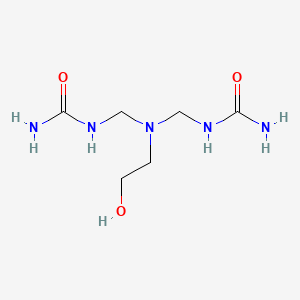
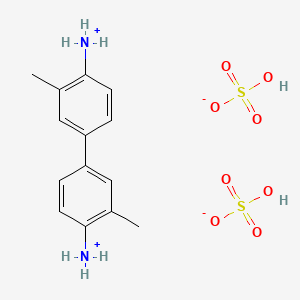

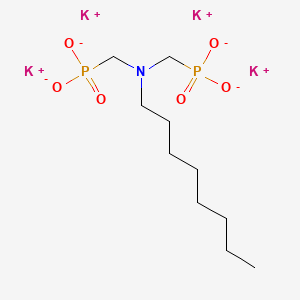
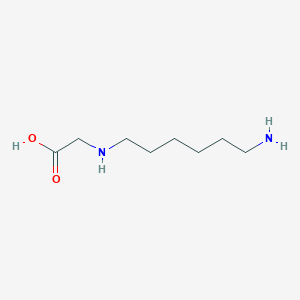
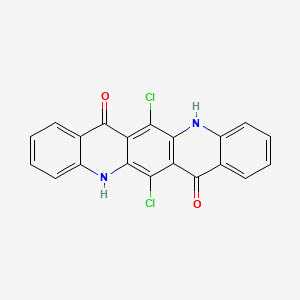
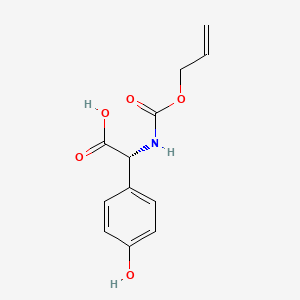

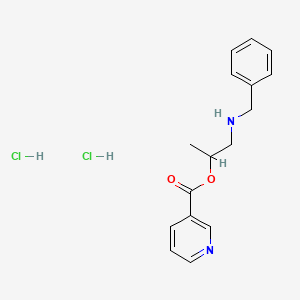
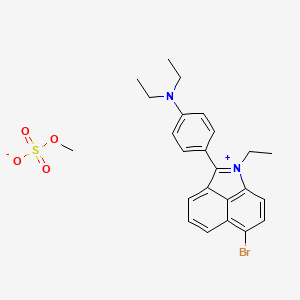
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
